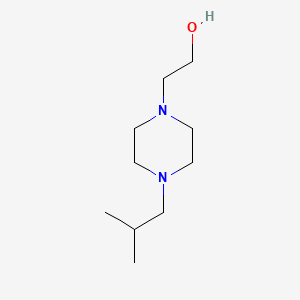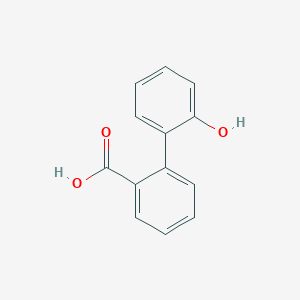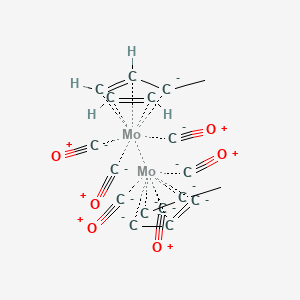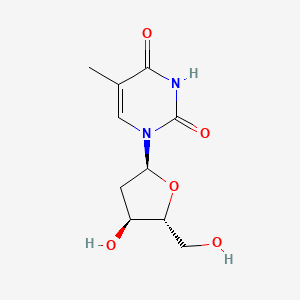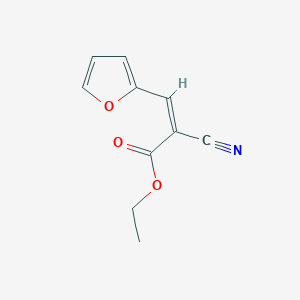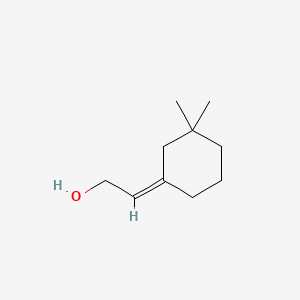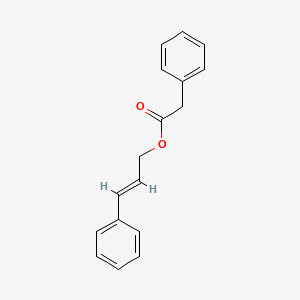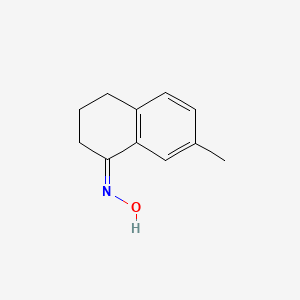
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Vue d'ensemble
Description
NZ-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNA or MNAH and has been found to have several interesting properties that make it a useful tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Cancer Research
- Androgen Receptor Antagonists for Prostate Cancer Therapy : A study on a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, which are structurally related to the compound of interest, discussed their potential as androgen receptor (AR)-coactivator disruptors. This could have implications for prostate cancer therapy, emphasizing the importance of E/Z isomerism in determining biological activity (Blanco et al., 2012).
Alzheimer's Disease
- Fluorescent Probes for β-Amyloid Detection : Another research focused on synthesizing fluorescent probes based on naphthalene derivatives for detecting β-amyloid aggregates, which are significant in Alzheimer's disease diagnosis. This study illustrates the utility of these compounds in the development of diagnostic tools for neurodegenerative diseases (Fa et al., 2015).
Environmental Monitoring
- Detection of Polycyclic Aromatic Hydrocarbons (PAHs) : Hydroxylamine reduced silver colloid has been utilized as a surface-enhanced Raman scattering (SERS) substrate for detecting naphthalene and phenanthrene at trace levels. This application is crucial for environmental monitoring and pollution assessment, showcasing the potential of hydroxylamine derivatives in sensitive detection methods (Haruna et al., 2016).
Molecular Sensing
- Chemosensors for Metal Ions : Research into chemosensors based on naphthalene derivatives for detecting Al(III) ions highlights the importance of these compounds in sensing applications. Such sensors can be used for environmental monitoring and biochemical studies, indicating the versatility of naphthalene-based compounds in creating sensitive and selective detection systems (Ding et al., 2013).
Propriétés
IUPAC Name |
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N/O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
CAS RN |
5462-81-7 | |
| Record name | NSC16030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




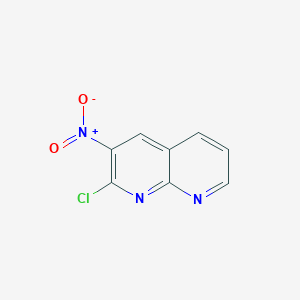

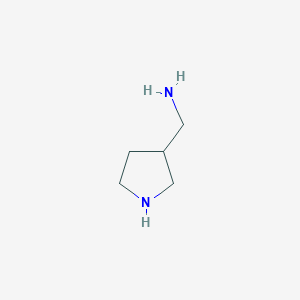
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)

